(S)-1-Aminopropane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-aminopropane-2-sulfonamide is an organic compound with the molecular formula C3H10N2O2S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-aminopropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with an amine. One common method is the reaction of propane-2-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of (2S)-1-aminopropane-2-sulfonamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-aminopropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of substituted sulfonamides.
Scientific Research Applications
(2S)-1-aminopropane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-aminopropane-2-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
- (2S)-2-amino-4-(methylsulfanyl)-1-pyridin-2-ylbutane-1,1-diol
- (1R,2S)-2-phenylcyclopropanaminium
Comparison: (2S)-1-aminopropane-2-sulfonamide is unique due to its specific chiral configuration and the presence of both an amino and a sulfonamide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C3H10N2O2S |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
(2S)-1-aminopropane-2-sulfonamide |
InChI |
InChI=1S/C3H10N2O2S/c1-3(2-4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m0/s1 |
InChI Key |
LQVAQUHURBYBSG-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CN)S(=O)(=O)N |
Canonical SMILES |
CC(CN)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.